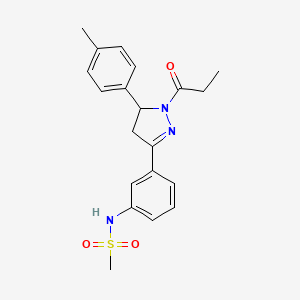

N-(3-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-4-20(24)23-19(15-10-8-14(2)9-11-15)13-18(21-23)16-6-5-7-17(12-16)22-27(3,25)26/h5-12,19,22H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQHZZLOOXDXPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound notable for its potential biological activities. Its structure includes a pyrazole ring, a propionyl group, and a methanesulfonamide moiety, suggesting diverse pharmacological applications.

Structural Characteristics

The compound's structural features can be summarized as follows:

| Component | Description |

|---|---|

| Pyrazole Ring | A five-membered ring with two nitrogen atoms, known for various biological activities. |

| Propionyl Group | Enhances lipophilicity and may influence the compound's interaction with biological targets. |

| Methanesulfonamide | Contributes to the compound's solubility and potential interaction with enzymes. |

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties.

1. Anti-inflammatory Activity

Compounds containing sulfonamide groups are often recognized for their anti-inflammatory properties. For instance, similar pyrazole derivatives have shown significant inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response .

2. Antimicrobial Properties

The presence of the methanesulfonamide moiety suggests potential antibacterial activity. Sulfonamides are well-known for their efficacy against a range of bacterial infections due to their ability to inhibit folic acid synthesis .

3. Anticancer Potential

Recent studies have highlighted the antiproliferative activity of pyrazole derivatives against various cancer cell lines. For example, compounds analogous to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as SGC-7901 and A549 . This suggests that structural modifications can enhance activity against tumor cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives:

- Antiproliferative Activity : A series of 3-alkyl-1,5-diaryl-pyrazoles were synthesized and tested for their ability to inhibit cancer cell proliferation. The most potent compound exhibited IC50 values between 0.076 and 0.12 μM across multiple cancer cell lines .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves disruption of tubulin polymerization, akin to known anticancer agents like combretastatin A-4 (CA-4). This interaction leads to impaired microtubule dynamics, crucial for cancer cell division .

Q & A

Basic: What are the standard synthesis protocols for N-(3-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves a multi-step route:

- Step 1: Condensation of p-tolylhydrazine with a β-keto ester to form the pyrazole ring.

- Step 2: Propionylation of the pyrazole nitrogen using propionyl chloride under anhydrous conditions in dimethylformamide (DMF) .

- Step 3: Coupling of the functionalized pyrazole with a substituted phenylmethanesulfonamide via nucleophilic aromatic substitution.

Characterization:

- Intermediates: Monitored via thin-layer chromatography (TLC) and purified via column chromatography.

- Final Product: Validated using H/C NMR (to confirm substituent positions), high-resolution mass spectrometry (HRMS) for molecular weight, and HPLC for purity (>95%) .

Basic: What techniques are recommended for structural elucidation and crystallographic analysis of this compound?

Methodological Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves 3D conformation and hydrogen-bonding networks. Data collection at 295 K with Mo-Kα radiation is standard .

- Computational Modeling: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties and optimize geometry .

- Spectroscopy: IR confirms functional groups (e.g., sulfonamide S=O stretch at ~1350 cm), while UV-Vis identifies π→π* transitions in aromatic systems .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Substituent Variation: Systematically modify the p-tolyl group (e.g., replace with halogenated or methoxy-substituted aryl rings) to assess antibacterial or anti-inflammatory potency .

- Pyrazole Ring Modifications: Introduce electron-withdrawing groups (e.g., -NO) at position 3 to enhance enzyme inhibition via increased electrophilicity .

- Quantitative SAR (QSAR): Use molecular descriptors (e.g., logP, polar surface area) in regression models to predict bioactivity and prioritize synthetic targets .

Advanced: What mechanisms underlie this compound’s enzyme inhibitory activity, and how are they validated?

Methodological Answer:

- Target Identification: Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based assays (e.g., ADP-Glo™) to measure ATP-competitive binding .

- Mechanistic Studies:

- Docking Simulations: AutoDock Vina or Schrödinger Suite predicts binding poses in catalytic pockets (e.g., sulfonamide interaction with Ser/Thr kinases) .

- Kinetic Analysis: Determine inhibition constants () via Lineweaver-Burk plots under varied substrate concentrations .

Advanced: How can computational modeling guide the design of derivatives with improved binding affinity?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess stability of key interactions (e.g., hydrogen bonds with active-site residues) .

- Free Energy Perturbation (FEP): Calculate relative binding free energies for substituent changes (e.g., methyl vs. chloro groups) to prioritize synthetic efforts .

- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Phase or MOE .

Advanced: How can researchers resolve contradictions in synthetic yields reported across studies?

Methodological Answer:

- Parameter Optimization: Systematically vary reaction conditions (e.g., solvent polarity, catalyst loading) using design of experiments (DoE) to identify critical factors .

- Byproduct Analysis: Employ LC-MS to detect side products (e.g., over-propionylation) and adjust stoichiometry or reaction time .

- Reproducibility Checks: Validate protocols under inert atmosphere (Ar/N) to exclude moisture-driven decomposition .

Basic: What in vitro and in vivo models are appropriate for initial biological screening?

Methodological Answer:

- In Vitro:

- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .

- Anti-inflammatory: COX-2 inhibition assay using ELISA to measure prostaglandin E reduction .

- In Vivo:

- Murine Models: Carrageenan-induced paw edema for anti-inflammatory efficacy; pharmacokinetics (C, t) assessed via LC-MS/MS .

Advanced: Which substituents on the pyrazole or phenyl rings enhance metabolic stability without compromising activity?

Methodological Answer:

- Pyrazole Modifications: Replace propionyl with pivaloyl (bulky tert-butyl group) to reduce CYP450-mediated oxidation .

- Phenyl Ring: Introduce electron-donating groups (e.g., -OCH) at para-positions to improve solubility and reduce plasma protein binding .

- Deuterium Incorporation: Substitute metabolically labile hydrogens (e.g., benzylic positions) to prolong t via kinetic isotope effects .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Bioavailability Studies: Measure solubility (shake-flask method) and permeability (Caco-2 assay) to identify absorption limitations .

- Metabolite Profiling: Use HRMS to identify active/inactive metabolites in liver microsomes and adjust dosing regimens .

- Formulation Optimization: Develop nanocrystalline or lipid-based formulations to enhance oral bioavailability .

Advanced: What challenges arise in crystallographic analysis, and how are they mitigated?

Methodological Answer:

- Crystal Growth: Use vapor diffusion (e.g., hanging drop method) with mixed solvents (DCM/hexane) to obtain diffraction-quality crystals .

- Disorder Handling: Apply SHELXL’s PART and SIMU instructions to model disordered propionyl or sulfonamide groups .

- Twinned Data: Use PLATON’s TWINABS to deconvolute overlapping reflections in cases of non-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.